(2-Methoxy-5-nitrophenyl)acetonitrile
Description
Properties
CAS No. |
99459-52-6 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-3-2-8(11(12)13)6-7(9)4-5-10/h2-3,6H,4H2,1H3 |
InChI Key |
ICFOJUUJPXGJNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The following table compares key structural and electronic features of (2-Methoxy-5-nitrophenyl)acetonitrile with analogous compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| This compound | -OCH₃ (2), -NO₂ (5), -CN | C₉H₈N₂O₃ | 192.17 | Strong EWG (NO₂) + moderate EDG (OCH₃) |
| (3-Fluoro-5-methoxyphenyl)acetonitrile | -OCH₃ (5), -F (3), -CN | C₉H₈FNO | 165.16 | Moderate EWG (F) + EDG (OCH₃) |
| 1-(2-Amino-6-nitrophenyl)ethanone | -NH₂ (2), -NO₂ (6), -COCH₃ | C₈H₈N₂O₃ | 180.16 | Strong EDG (NH₂) + EWG (NO₂, COCH₃) |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity at the nitrile carbon compared to fluorine or amino substituents, making it more reactive toward nucleophiles .
- Positional Effects : The meta-substitution of nitro relative to methoxy in this compound reduces steric hindrance compared to ortho-substituted analogs, favoring regioselective reactions .
Spectroscopic Properties
- NMR Chemical Shifts: The nitro group in this compound deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near NO₂ resonate at δ 8.2–8.5 ppm). Fluorinated analogs show upfield shifts due to fluorine’s electronegativity (e.g., δ 6.9–7.3 ppm) .
- IR Spectroscopy : The nitrile stretch in this compound appears at ~2240 cm⁻¹, slightly lower than fluorinated analogs (~2255 cm⁻¹) due to nitro’s resonance effects .
Preparation Methods
Chemical Identity and Properties
| Property | Value |
|---|---|
| IUPAC Name | (2-Methoxy-5-nitrophenyl)acetonitrile |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 89302-15-8 |
| Canonical SMILES | COC1=CC(=C(C=C1)N+[O-])CC#N |
Preparation Methods
Direct Nitration of 2-Methoxyphenylacetonitrile
Overview:
The most widely reported and industrially relevant method for synthesizing this compound is the electrophilic aromatic nitration of 2-methoxyphenylacetonitrile. This process introduces a nitro group onto the aromatic ring at the 5-position, directed by the electron-donating methoxy group and the acetonitrile substituent.
Reaction Scheme:
$$
\text{2-Methoxyphenylacetonitrile} + \text{HNO}3/\text{H}2\text{SO}4 \rightarrow \text{this compound} + \text{H}2\text{O}
$$
- Dissolve 2-methoxyphenylacetonitrile in concentrated sulfuric acid under cooling (0–5°C).
- Slowly add concentrated nitric acid, maintaining the temperature to avoid over-nitration or decomposition.
- After complete addition, allow the mixture to warm to room temperature and stir for several hours.
- Quench the reaction by pouring onto ice, neutralize, and extract the product with an organic solvent.
- Purify by recrystallization or chromatography.
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Temperature | 0–5°C (addition), RT (stir) | Low temperature minimizes by-products |
| Acid ratio | H2SO4:HNO3 (2:1 to 3:1) | Excess acid ensures complete nitration |
| Reaction time | 2–6 hours | Dependent on scale and temperature |
| Yield | 60–80% | Varies with scale and purification |
- Straightforward and scalable.
- Readily available starting materials.
- Requires careful temperature control.
- Generates acidic waste.
Alternative Synthetic Approaches
While direct nitration is the predominant route, alternative methods have been explored in the literature for related compounds. These may include:
Stepwise Synthesis via Halogenation and Nucleophilic Substitution:
Halogenation of methoxyphenylacetonitrile followed by nucleophilic aromatic substitution with nitrite sources, though less commonly reported for this specific target.Transition Metal-Catalyzed Nitration:
Use of metal catalysts (e.g., copper, iron) to facilitate regioselective nitration under milder conditions. These methods are more common in academic research and less so in industrial practice for this compound.Oxidative Nitration:
Employing oxidants such as potassium nitrate in the presence of acids or Lewis acids to achieve nitration, potentially offering better selectivity or environmental profiles.
Note:
No reports in the provided data indicate that these alternative methods are widely used for this compound; the direct nitration route remains the standard.
Comparative Analysis of Preparation Methods
| Method | Yield | Scalability | Selectivity | Environmental Impact | Industrial Use |
|---|---|---|---|---|---|
| Direct Nitration (HNO3/H2SO4) | 60–80% | High | Moderate | Moderate–High | Yes |
| Transition Metal-Catalyzed Nitration | 50–70%* | Moderate | High | Moderate | Limited |
| Oxidative Nitration (KNO3/Acid) | 40–60%* | Moderate | Moderate | Lower | Rare |
*Estimated based on related aromatic nitration literature.
Research Findings and Optimization
- Temperature Control: Critical for minimizing side reactions and maximizing yield during nitration.
- Acid Ratios: The proportion of sulfuric to nitric acid affects both rate and regioselectivity.
- Purification: Recrystallization from ethanol or ethyl acetate is commonly used to obtain high-purity product.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (2-Methoxy-5-nitrophenyl)acetonitrile, and what key spectral features should researchers identify?
- Methodological Answer : Utilize 1H/13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and the methoxy group (δ ~3.8 ppm). IR spectroscopy will show a nitrile stretch at ~2250 cm⁻¹. UV-Vis spectroscopy is critical for tracking nitro group absorption (λmax ~270–300 nm). Confirm molecular weight via HRMS (expected [M+H]+ at m/z 207.05). Use deuterated acetonitrile for NMR to avoid solvent interference with nitrile signals .
Q. What synthetic strategies are effective for introducing the nitrile group in this compound?
- Methodological Answer : Employ cyanoethylation of a phenol precursor using bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, use nucleophilic substitution on halogenated intermediates with NaCN. Key considerations:
- Maintain anhydrous conditions to prevent nitrile hydrolysis.
- Monitor reaction temperature (<60°C) to avoid nitro group reduction.
- Purify via silica gel chromatography using ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can photolytic cleavage conditions be optimized for removing the 2-Methoxy-5-nitrophenyl protecting group in aqueous acetonitrile?
- Methodological Answer : Use a central composite design (CCD) to optimize:
- Wavelength : 300–350 nm (UV lamp intensity ≥20 mW/cm²).
- pH : 8–12 (adjust with NaOH for base-catalyzed cleavage).
- Acetonitrile concentration : 50–80% (v/v) to enhance solubility.
- Track reaction progress via HPLC (C18 column, acetonitrile/water mobile phase). Higher acetonitrile content (70%) reduces aggregation and improves cleavage efficiency by 30% .
Q. What methodologies resolve discrepancies between computational NMR chemical shift predictions and experimental data?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (e.g., PCM model for acetonitrile).
- Account for nitro group anisotropy by including paramagnetic shielding terms.
- Cross-reference with substituent databases (e.g., SDBS) to validate electron-withdrawing effects on chemical shifts. Adjust for π-stacking interactions in concentrated solutions .
Q. How should researchers design stability studies to assess thermal degradation pathways under reflux?
- Methodological Answer :
- Conduct accelerated stability testing at 40–80°C in polar aprotic solvents (e.g., DMSO).
- Analyze degradation products via LC-MS (e.g., nitro reduction to amine or nitrile hydrolysis to carboxylic acid).
- Apply Arrhenius kinetics (Eₐ calculation) to predict shelf-life. Store samples in amber vials under argon to suppress photolytic/oxidative degradation .
Q. What experimental approaches mitigate solvent incompatibility in Diels-Alder reactions involving this compound?
- Methodological Answer :
- Screen solvents (e.g., DMF, THF) for solubility using Hansen solubility parameters .
- Use Lewis acids (e.g., BF₃·Et₂O) to activate the dienophile.
- Monitor reaction progress with TLC (UV detection at 254 nm). Avoid protic solvents (e.g., MeOH) to prevent nitrile protonation, which reduces electrophilicity .
Data Contradiction Analysis
Q. How to address conflicting HPLC retention times for this compound across studies?
- Methodological Answer :
- Standardize mobile phase conditions: acetonitrile/water (70:30 v/v) at pH 6.5–7.0 (adjusted with 0.1% formic acid).
- Calibrate column temperature (25°C) and flow rate (1.0 mL/min).
- Validate with a reference standard spiked with known impurities. Adjust injection volume (<20 µL) to avoid column overloading .
Q. Why do computational models underestimate the reactivity of the nitrile group in electrophilic substitutions?
- Methodological Answer :
- Include solvent dielectric effects (e.g., SMD model) and explicit hydrogen bonding in simulations.
- Re-parameterize DFT functionals (e.g., M06-2X) for nitrile-specific interactions.
- Validate with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Tables for Key Data
Table 1 : Optimal Photolytic Cleavage Conditions
| Parameter | Range | Optimal Value |
|---|---|---|
| Wavelength | 300–350 nm | 320 nm |
| Acetonitrile (%) | 50–80 | 70 |
| pH | 8–12 | 10 |
| Reaction Time | 1–4 hours | 2.5 hours |
Table 2 : NMR Chemical Shifts (δ, ppm)
| Group | Experimental | Calculated (DFT) |
|---|---|---|
| Methoxy (-OCH₃) | 3.82 | 3.79 |
| Aromatic H (C-4) | 7.45 | 7.48 |
| Nitrile (C≡N) | 119.5 (13C) | 120.1 (13C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
